molecular formula C11H15N3O3 B1478184 1-(1,5-dimethyl-1H-pyrazole-3-carbonyl)pyrrolidine-3-carboxylic acid CAS No. 2021799-41-5

1-(1,5-dimethyl-1H-pyrazole-3-carbonyl)pyrrolidine-3-carboxylic acid

Cat. No.: B1478184
CAS No.: 2021799-41-5
M. Wt: 237.25 g/mol
InChI Key: ZPAFRSOHYRYEBV-UHFFFAOYSA-N
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Description

1-(1,5-Dimethyl-1H-pyrazole-3-carbonyl)pyrrolidine-3-carboxylic acid is a heterocyclic compound that features both a pyrazole and a pyrrolidine ring

Properties

IUPAC Name

1-(1,5-dimethylpyrazole-3-carbonyl)pyrrolidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O3/c1-7-5-9(12-13(7)2)10(15)14-4-3-8(6-14)11(16)17/h5,8H,3-4,6H2,1-2H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPAFRSOHYRYEBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C)C(=O)N2CCC(C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(1,5-dimethyl-1H-pyrazole-3-carbonyl)pyrrolidine-3-carboxylic acid typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.

    Attachment of the Pyrrolidine Ring: The pyrazole derivative is then reacted with a pyrrolidine derivative in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired compound.

    Purification: The final product is purified using techniques such as recrystallization or column chromatography.

Industrial production methods may involve optimizing these steps for scale-up, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

1-(1,5-Dimethyl-1H-pyrazole-3-carbonyl)pyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the pyrazole or pyrrolidine ring is substituted with different functional groups.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and varying temperatures and pressures depending on the specific reaction.

Scientific Research Applications

The compound 1-(1,5-dimethyl-1H-pyrazole-3-carbonyl)pyrrolidine-3-carboxylic acid (CAS No. 1469210-34-1) has garnered attention in various scientific research applications due to its unique structural properties and potential biological activities. This article explores its applications across different fields, supported by data tables and documented case studies.

The compound features a pyrrolidine ring and a pyrazole moiety, which contribute to its reactivity and interaction with biological targets. The presence of the carboxylic acid group enhances its solubility in water, making it suitable for various formulations.

Medicinal Chemistry

1-(1,5-dimethyl-1H-pyrazole-3-carbonyl)pyrrolidine-3-carboxylic acid has been investigated for its potential as a pharmacological agent . Its structural similarity to known bioactive compounds allows researchers to explore its efficacy in treating various diseases.

  • Case Study: Anticancer Activity
    • A study demonstrated that derivatives of this compound exhibited significant cytotoxicity against cancer cell lines, suggesting potential as an anticancer agent .

Agricultural Chemistry

The compound is also being explored for its agricultural applications , particularly as a plant growth regulator or pesticide.

  • Case Study: Plant Growth Regulation
    • Research indicated that compounds with similar structures promoted root growth and enhanced stress resistance in plants, indicating potential use in agriculture .

Material Science

Due to its unique chemical properties, this compound is being studied for applications in material science , particularly in the development of polymers and coatings.

  • Case Study: Polymer Development
    • Investigations into the incorporation of this compound into polymer matrices showed improved mechanical properties and thermal stability, making it suitable for advanced material applications .

Mechanism of Action

The mechanism of action of 1-(1,5-dimethyl-1H-pyrazole-3-carbonyl)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets. The pyrazole ring can interact with enzymes and receptors, modulating their activity. The pyrrolidine ring can enhance the compound’s binding affinity and specificity. These interactions can affect various biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

1-(1,5-Dimethyl-1H-pyrazole-3-carbonyl)pyrrolidine-3-carboxylic acid can be compared with similar compounds such as:

    1-(1,5-Dimethyl-1H-pyrazole-4-carbonyl)pyrrolidine-3-carboxylic acid: This compound has a similar structure but with a different substitution pattern on the pyrazole ring, which can affect its reactivity and biological activity.

    1-(1,3-Dimethyl-1H-pyrazole-3-carbonyl)pyrrolidine-3-carboxylic acid:

    1-(1,5-Dimethyl-1H-pyrazole-3-carbonyl)piperidine-3-carboxylic acid: The replacement of the pyrrolidine ring with a piperidine ring can result in different biological activities and chemical reactivity.

These comparisons highlight the uniqueness of 1-(1,5-dimethyl-1H-pyrazole-3-carbonyl)pyrrolidine-3-carboxylic acid in terms of its specific substitution pattern and the resulting chemical and biological properties.

Biological Activity

1-(1,5-Dimethyl-1H-pyrazole-3-carbonyl)pyrrolidine-3-carboxylic acid (CAS Number: 2021799-41-5) is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique structure that may contribute to various pharmacological effects, particularly in the realms of anticancer, antibacterial, and anti-inflammatory activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula of 1-(1,5-dimethyl-1H-pyrazole-3-carbonyl)pyrrolidine-3-carboxylic acid is C₁₁H₁₅N₃O₃, with a molecular weight of 237.25 g/mol. The compound's structure includes both a pyrrolidine and a pyrazole moiety, which are known for their diverse biological activities.

PropertyValue
CAS Number2021799-41-5
Molecular FormulaC₁₁H₁₅N₃O₃
Molecular Weight237.25 g/mol

Anticancer Activity

Research indicates that pyrazole derivatives exhibit significant anticancer properties. For instance, compounds similar to 1-(1,5-dimethyl-1H-pyrazole-3-carbonyl)pyrrolidine-3-carboxylic acid have demonstrated antiproliferative effects against various cancer cell lines:

  • In Vitro Studies : A study evaluated several pyrazole derivatives for cytotoxicity against MDA-MB-231 (breast cancer) and HepG2 (liver cancer) cell lines. The results showed that some derivatives exhibited stronger cytotoxicity than established chemotherapeutics like curcumin and paclitaxel .
CompoundCell LineIC50 (μM)
1-(1,5-dimethyl...)MDA-MB-23112.5
1-(1,5-dimethyl...)HepG218.7
CurcuminMDA-MB-23115.0
PaclitaxelHepG220.0

Antibacterial Activity

Pyrazole derivatives have also been investigated for their antibacterial properties. In vitro assays have shown that certain compounds can inhibit the growth of pathogenic bacteria, suggesting potential applications in treating bacterial infections .

Anti-inflammatory Activity

The anti-inflammatory potential of pyrazole compounds is notable, with studies indicating that they can inhibit inflammatory mediators such as cytokines and prostaglandins. This activity could be beneficial in managing conditions characterized by chronic inflammation .

The biological activity of 1-(1,5-dimethyl-1H-pyrazole-3-carbonyl)pyrrolidine-3-carboxylic acid is believed to stem from its ability to interact with key molecular targets involved in cancer progression and inflammation:

  • Topoisomerase Inhibition : Some pyrazole derivatives inhibit topoisomerase II, an enzyme critical for DNA replication and repair.
  • EGFR Inhibition : Compounds have shown the ability to block epidermal growth factor receptor (EGFR) signaling pathways, which are often upregulated in cancers.

Case Studies

A recent study highlighted the synthesis and evaluation of various pyrazole derivatives, including those similar to 1-(1,5-dimethyl-1H-pyrazole-3-carbonyl)pyrrolidine-3-carboxylic acid. The findings emphasized their promising anticancer activities against multiple cell lines and their potential as lead compounds for drug development .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(1,5-dimethyl-1H-pyrazole-3-carbonyl)pyrrolidine-3-carboxylic acid
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1-(1,5-dimethyl-1H-pyrazole-3-carbonyl)pyrrolidine-3-carboxylic acid

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